molecular formula C9H11F3O2 B2798120 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid CAS No. 1896752-94-5

2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid

Cat. No. B2798120
CAS RN: 1896752-94-5
M. Wt: 208.18
InChI Key: RFPCQKBCFSEPOA-UHFFFAOYSA-N
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Description

“2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is a complex organic compound. It is a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates has been achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is derived from the bicyclo[2.2.1]heptane scaffold . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving “2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” are likely to be complex due to the presence of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, play a significant role in the microbial production of industrial chemicals. These acids can inhibit microbial growth at concentrations below desired yields due to their impact on cell membrane integrity and internal pH. Understanding the mechanisms of this inhibition is crucial for engineering more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and microbial degradation of polyfluoroalkyl chemicals, to which 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid is structurally related, have been extensively reviewed. These studies are critical for understanding how such compounds break down in the environment and the potential formation of perfluoroalkyl acids, highlighting the need for effective biodegradation and monitoring strategies (Liu & Avendaño, 2013).

Fluorinated Chemicals in Industrial Applications

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, which includes compounds like 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, focuses on their environmental releases, persistence, and human and environmental exposure. The review calls for further research to fill knowledge gaps on these chemicals' safety and environmental impact (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Understanding Bioaccumulation of Perfluorinated Acids

Investigations into the bioaccumulation of perfluorinated acids, which relate to the environmental behavior of 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid and similar compounds, show that their bioaccumulation potential is significantly lower than that of more persistent lipophilic compounds. This research provides insights into the environmental persistence and potential human health impacts of such compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Corrosion Influence of Carboxylic Acid Vapors

The effects of carboxylic acid vapors, including those structurally related to 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, on the corrosion of copper have been studied, showing the relative aggressiveness of different acids. This research is important for understanding the potential corrosion mechanisms in industrial environments where such compounds are present (Bastidas & La Iglesia, 2007).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCQKBCFSEPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Synthesis routes and methods

Procedure details

2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid (20) obtained in Synthesis Example 1-1-1 was stirred in a toluene solvent in the presence of 5% Pd/C catalyst at room temperature under hydrogen atmosphere to obtain 2-trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid. In the same synthetic routes as in Synthesis Example 1-1-2 to 1-1-3 except for using the carboxylic acid as the starting material to obtain 3.9 g (four-step yield: 32%) of Q-3.
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